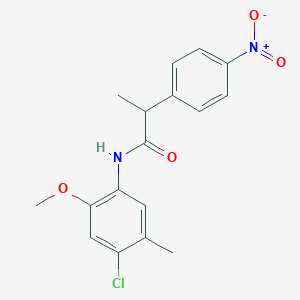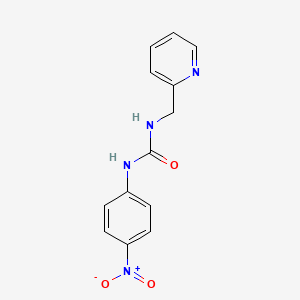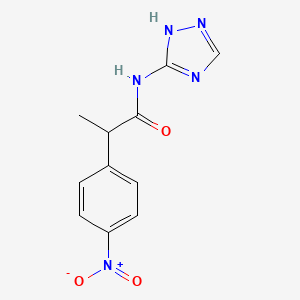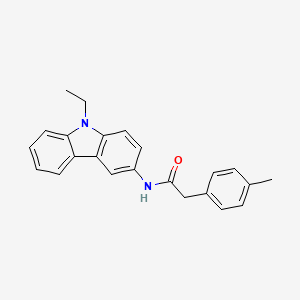![molecular formula C15H11ClN2O3 B4077045 5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077045.png)
5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indolone derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response. Therefore, the inhibition of COX-2 activity by this compound may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant activity.
Advantages and Limitations for Lab Experiments
5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is readily available and can be synthesized using simple laboratory techniques. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Future Directions
There are several future directions for the study of 5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into the development of new drugs with improved efficacy and safety profiles.
Scientific Research Applications
5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use as an anticancer agent. In biochemistry, it has been used as a tool to study the role of protein kinases in signal transduction pathways.
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-9-4-5-11-10(7-9)15(21,14(20)18-11)8-13(19)12-3-1-2-6-17-12/h1-7,21H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWFVVFEXZNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(1-naphthyloxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4076994.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4077013.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxybutanamide](/img/structure/B4077032.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)
![5-bromo-2-chloro-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077063.png)
![1-[4-(4-chlorophenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077071.png)
![1-[4-(2-methoxy-4-methylphenoxy)butyl]azepane oxalate](/img/structure/B4077083.png)
![1-(3-chlorophenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine](/img/structure/B4077084.png)
